(E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
The compound (E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a structurally complex molecule featuring a thiazole core substituted at the 4-position with a biphenyl group and at the 2-position with a carbohydrazonoyl cyanide moiety bound to a 2-fluorophenyl ring. The biphenyl group contributes significant steric bulk and lipophilicity, while the fluorine atom on the phenyl ring introduces electron-withdrawing effects.
Properties
IUPAC Name |
(2E)-N-(2-fluoroanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4S/c24-19-8-4-5-9-20(19)27-28-21(14-25)23-26-22(15-29-23)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,15,27H/b28-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTWEMUNCJBINT-SGWCAAJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=NNC4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC=CC=C4F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, such as palladium(II) acetate , and various solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of advanced equipment and controlled reaction environments is crucial to achieve consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium(II) acetate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Materials Science
Organic Electronics
The unique electronic properties of thiazole compounds make them suitable for applications in organic electronics. Their ability to form stable thin films allows for their use in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of biphenyl and fluorophenyl groups can enhance charge transport properties, making this compound a potential candidate for further research in this area.
Biocatalysis
Green Chemistry Applications
Recent advancements in green chemistry have highlighted the importance of using biocatalysts for synthesizing thiazole derivatives. Studies have shown that ultrasound-assisted methods combined with biocatalysts can lead to more efficient synthesis processes with reduced environmental impact . The compound's synthesis could benefit from these methodologies, promoting sustainable practices in chemical manufacturing.
Comparative Data Table
Case Studies
- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activities against various bacterial strains. The study found that certain derivatives exhibited significant bactericidal effects, which could be relevant for developing new antibiotics .
- Synthesis Using Biocatalysts : Research demonstrated the effectiveness of using green biocatalysts to synthesize thiazole derivatives efficiently. This method not only improved yield but also minimized waste, aligning with modern sustainability goals in chemistry .
Mechanism of Action
The mechanism of action of (E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and two structurally related analogs:
*Note: The target compound’s exact molecular formula is inferred based on structural analogy. †Calculated based on substituent replacement from ’s analog (see Section 2.2).
Key Comparative Insights
Substituent Effects on Electronic Properties
- Nitrophenyl Analog () : The 3-nitro group is strongly electron-withdrawing, reducing electron density on the thiazole ring. This may increase reactivity toward nucleophilic attack but decrease metabolic stability due to nitro group reduction pathways .
- Dimethylamino Analog (): The 4-dimethylaminophenyl substituent is electron-donating, increasing electron density on the carboximidoyl cyanide group. This could enhance hydrogen-bonding capacity or alter solubility in polar solvents .
Molecular Weight and Lipophilicity
- The target compound’s biphenyl group increases its molecular weight (~395 g/mol) compared to the nitrophenyl analogs (~367–377 g/mol). This suggests higher lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility.
Biological Activity
(E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. Its molecular formula is , indicating the presence of a thiazole ring, biphenyl moiety, and a cyanide functional group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study indicated that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Thiazole derivatives exhibit notable antimicrobial properties. Research has demonstrated that compounds with similar structures can inhibit the growth of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Thiazoles are known to inhibit various enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.
- Enzyme Modulation : Competitive inhibition of key enzymes involved in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
